1,2,3,7,8-Pentabromodibenzo-P-dioxin 1,2,3,7,8-Pentabromodibenzo-P-dioxin
Brand Name: Vulcanchem
CAS No.: 109333-34-8
VCID: VC20818277
InChI: InChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
SMILES: C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br
Molecular Formula: C12H3Br5O2
Molecular Weight: 578.7 g/mol

1,2,3,7,8-Pentabromodibenzo-P-dioxin

CAS No.: 109333-34-8

Cat. No.: VC20818277

Molecular Formula: C12H3Br5O2

Molecular Weight: 578.7 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,7,8-Pentabromodibenzo-P-dioxin - 109333-34-8

Specification

CAS No. 109333-34-8
Molecular Formula C12H3Br5O2
Molecular Weight 578.7 g/mol
IUPAC Name 1,2,3,7,8-pentabromodibenzo-p-dioxin
Standard InChI InChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
Standard InChI Key ZIFMQFDZODRVTG-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br
Canonical SMILES C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator